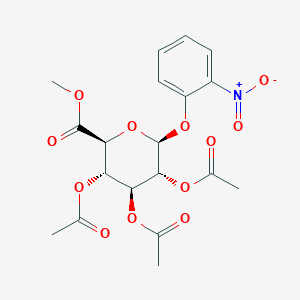

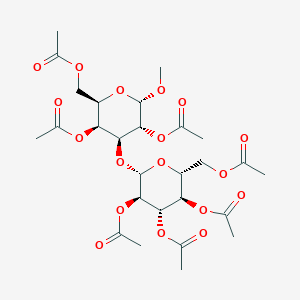

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves condensation reactions, where specific precursor molecules are combined under controlled conditions. For example, the condensation of 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2',1':4,5]-2-oxazoline with p-nitrophenyl 2,3-di-O-acetyl-beta-D-galactopyranoside, followed by saponification, has been utilized to produce p-nitrophenyl glycosides as crystalline compounds (Matta & Barlow, 1977).

Molecular Structure Analysis

Molecular and crystal structures of compounds containing the 2-nitrophenyl moiety have been characterized, revealing insights into their conformation. The phenyl group is typically almost perpendicular to the plane of adjacent ester moieties, indicating specific spatial arrangements that may affect their chemical reactivity and interactions (Crisma & Toniolo, 2002).

Chemical Reactions and Properties

The utility of the 2-nitrophenyl acetyl group in the protection of hydroxyl functions demonstrates the compound's relevance in synthetic chemistry. These esters are stable under common transformation conditions and can be selectively removed without affecting other protecting groups, showcasing the compound's versatile chemical properties (Daragics & Fügedi, 2010).

Wissenschaftliche Forschungsanwendungen

Chemical Modification and Analytical Methodologies

In the realm of chemical modification , compounds like "2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester" could be involved in the acetylation processes, which are critical for altering material properties. For instance, the acetylation of wood, analyzed through Fourier transform infrared spectroscopy, indicates how chemical modifications can influence the functional groups of a compound, leading to changes in material characteristics like hydrophobicity and reactivity (Schwanninger et al., 2011). Similarly, the modification of xylan to produce biopolymer ethers and esters showcases the potential for creating materials with specific properties, highlighting the application potential of such chemical modifications (Petzold-Welcke et al., 2014).

The role of esterases in drug metabolism is another significant area of application. Esterases contribute to the hydrolysis of compounds containing ester, amide, and thioester bonds, affecting drug activation or detoxification. This enzymatic activity is crucial for understanding the pharmacological and toxicological profiles of therapeutic drugs, including those structurally similar to the compound (Fukami & Yokoi, 2012).

Analytical methodologies for identifying and quantifying chemical compounds also bear relevance. Techniques like gas-liquid chromatography and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are essential for analyzing complex mixtures, determining chemical structures, and understanding the behavior of compounds like "2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester" (Kuksis, 1965; Crews et al., 2013).

Safety And Hazards

Zukünftige Richtungen

Given its role in drug metabolism pathways, 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester is likely to continue to be a valuable compound in the biomedical sector, particularly in drug development targeting diverse ailments1.

Eigenschaften

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)19(32-16(14)18(24)27-4)31-13-8-6-5-7-12(13)20(25)26/h5-8,14-17,19H,1-4H3/t14-,15-,16-,17+,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOASCJVNQFYNH-YTGMWSOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)

![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)